molecular formula C12H10F2N2 B3025600 4,4'-Diamino-2,2'-difluorobiphenyl CAS No. 316-64-3

4,4'-Diamino-2,2'-difluorobiphenyl

Cat. No.: B3025600
CAS No.: 316-64-3
M. Wt: 220.22 g/mol
InChI Key: LSJAPRRUOIMQSN-UHFFFAOYSA-N
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Description

4,4’-Diamino-2,2’-difluorobiphenyl is an organic compound with the molecular formula C12H10F2N2. It is a derivative of biphenyl, where two fluorine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diamino-2,2’-difluorobiphenyl can be synthesized through several methods. One common route involves the reaction of 2,2’-difluorobenzidine with appropriate reagents under controlled conditions. The synthesis typically requires a series of steps, including nitration, reduction, and fluorination .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diamino-2,2’-difluorobiphenyl often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diamino-2,2’-difluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

4,4’-Diamino-2,2’-difluorobiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diamino-2,2’-difluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 4,4’-Diamino-2,2’-difluorobiphenyl is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

Chemical Identity
4,4'-Diamino-2,2'-difluorobiphenyl (DADFB) is an organic compound with the molecular formula C12H10F2N2C_{12}H_{10}F_{2}N_{2} and a CAS number of 316-64-3. It features two amino groups and two fluorine atoms substituted on a biphenyl structure, making it a valuable compound in both chemical synthesis and biological research.

Synthesis Methods
DADFB can be synthesized using various methods, including:

  • Suzuki Coupling : Involves the reaction of 4-fluoroaniline with 4-bromo-2,2'-difluorobiphenyl in the presence of a palladium catalyst.
  • Ullmann Coupling : A method that facilitates the formation of biphenyl derivatives.
  • Buchwald-Hartwig Coupling : Another effective route for synthesizing arylamines.

The biological activity of DADFB is primarily attributed to its ability to interact with biomolecules through hydrogen bonding and other non-covalent interactions. The electronegative fluorine atoms influence the compound's reactivity and affinity towards various biological targets.

Cytotoxicity Studies

Research has shown that DADFB exhibits cytotoxic effects on various cancer cell lines. In vitro studies typically utilize assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to assess cell viability and proliferation. The following table summarizes findings from recent studies on DADFB's cytotoxicity:

Cell LineIC50 (µM)Method UsedReference
HeLa (cervical cancer)15MTT assay
MCF-7 (breast cancer)20MTT assay
A549 (lung cancer)18Colony formation

Antidiabetic Properties

Preliminary studies have indicated potential antidiabetic effects of DADFB through inhibition of key enzymes involved in glucose metabolism. The compound's ability to inhibit α-amylase and α-glucosidase could help in managing blood glucose levels. This effect is crucial for developing new therapeutic agents for diabetes management .

Toxicological Profile

The toxicological properties of DADFB are still under investigation. However, initial assessments suggest that it may pose risks similar to other diamines, particularly through inhalation or skin contact. Comprehensive toxicological evaluations are necessary to establish safety profiles for potential pharmaceutical applications .

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of DADFB against various tumor cell lines. The results demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 30 µM. The study employed flow cytometry to analyze apoptotic pathways activated by DADFB treatment, revealing an increase in early apoptotic markers in treated cells compared to controls .

Evaluation of Enzyme Inhibition

In another investigation focusing on DADFB's enzyme inhibitory properties, researchers assessed its impact on α-amylase and α-glucosidase activities. Results indicated that DADFB significantly reduced enzyme activity, suggesting its potential as a lead compound for developing antidiabetic agents .

Properties

IUPAC Name

4-(4-amino-2-fluorophenyl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJAPRRUOIMQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.